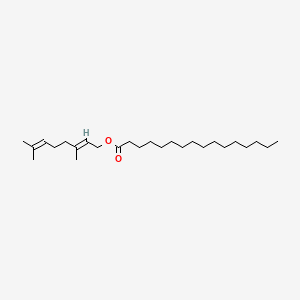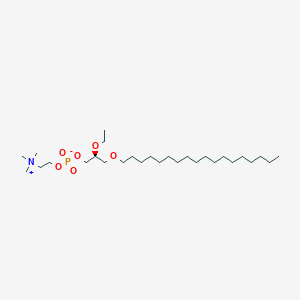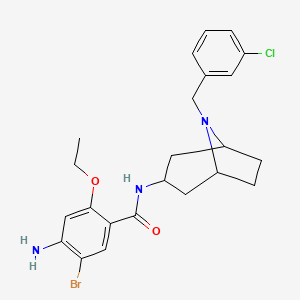
Pyrazino(2,3-g)quinoxaline, 1,2,3,6,7,8-hexahydro-5-undecyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Pyrazino(2,3-g)quinoxaline, 1,2,3,6,7,8-hexahydro-5-undecyl- is a complex organic compound belonging to the pyrazinoquinoxaline family This compound is characterized by its unique structure, which includes a pyrazine ring fused with a quinoxaline ring, and an undecyl side chain
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of pyrazino(2,3-g)quinoxaline derivatives typically involves the condensation of tetraaminobenzoquinone with appropriate alkynes or alkenes. For instance, the reaction of tetraaminobenzoquinone with bis(triisopropylsilyl)hexadiyne-2,3-dione can yield pyrazino(2,3-g)quinoxaline derivatives . The reaction conditions often include the use of catalysts such as palladium or copper, and the reactions are carried out under inert atmospheres to prevent oxidation.
Industrial Production Methods
Industrial production methods for pyrazino(2,3-g)quinoxaline derivatives are not well-documented in the literature. large-scale synthesis would likely involve similar condensation reactions, optimized for yield and purity. The use of continuous flow reactors and automated synthesis platforms could enhance the efficiency and scalability of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
Pyrazino(2,3-g)quinoxaline derivatives can undergo various chemical reactions, including:
Oxidation: These compounds can be oxidized to form quinoxaline dioxides.
Reduction: Reduction reactions can yield dihydro or tetrahydro derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups onto the pyrazinoquinoxaline core.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are employed under conditions that may include acidic or basic catalysts.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinoxaline dioxides, while reduction can produce dihydro or tetrahydro derivatives. Substitution reactions can introduce a wide range of functional groups, leading to diverse pyrazinoquinoxaline derivatives.
Wissenschaftliche Forschungsanwendungen
Pyrazino(2,3-g)quinoxaline derivatives have found applications in various scientific fields:
Medicine: Some derivatives exhibit promising anticancer and antimicrobial activities, making them candidates for drug development.
Industry: These compounds are used in the development of dyes and pigments for solar cell applications.
Wirkmechanismus
The mechanism of action of pyrazino(2,3-g)quinoxaline derivatives varies depending on their application:
Photodynamic Therapy: These compounds act as photosensitizers, absorbing light and generating reactive oxygen species that can induce cell death in targeted tissues.
Organic Electronics: In organic thin-film transistors, these compounds facilitate charge transport through mechanisms such as hole polaron hopping.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Pyrazino(2,3-f)quinoxaline: This compound has a similar structure but differs in the position of the nitrogen atoms in the pyrazine ring.
(1,2,5)thiadiazolo(3,4-g)quinoxaline: This compound contains sulfur atoms in place of some nitrogen atoms, leading to different electronic properties.
Uniqueness
Pyrazino(2,3-g)quinoxaline, 1,2,3,6,7,8-hexahydro-5-undecyl- is unique due to its specific structural features, such as the undecyl side chain, which can influence its solubility and interaction with biological membranes. Its strong absorption in the visible and near-infrared regions also makes it particularly suitable for applications in photodynamic therapy and organic electronics.
Eigenschaften
CAS-Nummer |
154324-54-6 |
|---|---|
Molekularformel |
C21H34N4 |
Molekulargewicht |
342.5 g/mol |
IUPAC-Name |
5-undecyl-2,3,4,7,8,9-hexahydropyrazino[2,3-g]quinoxaline |
InChI |
InChI=1S/C21H34N4/c1-2-3-4-5-6-7-8-9-10-11-17-20-18(22-12-14-24-20)16-19-21(17)25-15-13-23-19/h16,22,25H,2-15H2,1H3 |
InChI-Schlüssel |
ABGOMXPJDDDNKR-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCCCCC1=C2C(=NCCN2)C=C3C1=NCCN3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















